3-Phenyl-2-furanmethanamine
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Overview
Description
3-Phenyl-2-furanmethanamine: is an organic compound with the molecular formula C₁₁H₁₁NO. It features a furan ring substituted with a phenyl group at the 3-position and a methylamine group at the 2-position.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-Phenyl-2-furanmethanamine typically involves the following steps:
Formation of the Furan Ring: The furan ring can be synthesized via the Paal-Knorr synthesis, where a 1,4-dicarbonyl compound undergoes cyclization in the presence of an acid catalyst.
Phenyl Substitution: The phenyl group can be introduced through a Friedel-Crafts acylation reaction, where benzene reacts with a furan derivative in the presence of a Lewis acid catalyst like aluminum chloride.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: 3-Phenyl-2-furanmethanamine can undergo oxidation reactions, typically using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding carbonyl compounds.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride, converting carbonyl groups to alcohols.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.
Substitution: Various nucleophiles, solvents like ethanol or methanol, and catalysts like palladium on carbon.
Major Products Formed:
Oxidation: Carbonyl compounds (e.g., aldehydes, ketones).
Reduction: Alcohols.
Substitution: Derivatives with different functional groups replacing the methylamine group.
Scientific Research Applications
Chemistry: 3-Phenyl-2-furanmethanamine is used as a building block in organic synthesis, enabling the creation of more complex molecules for various applications .
Biology: In biological research, this compound can be used to study the interactions of furan derivatives with biological macromolecules, providing insights into their potential as therapeutic agents .
Medicine: The compound’s structure suggests potential pharmacological activities, making it a candidate for drug discovery and development. It may exhibit antimicrobial, anti-inflammatory, or anticancer properties .
Industry: In the industrial sector, this compound can be used in the synthesis of advanced materials, such as polymers and resins, due to its unique chemical properties .
Mechanism of Action
The mechanism of action of 3-Phenyl-2-furanmethanamine involves its interaction with specific molecular targets and pathways. The furan ring and phenyl group can engage in π-π interactions with aromatic residues in proteins, while the methylamine group can form hydrogen bonds with amino acid side chains. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects .
Comparison with Similar Compounds
C-(3-Phenylfuran-2-yl)ethylamine: Similar structure but with an ethylamine group instead of a methylamine group.
C-(3-Phenylfuran-2-yl)propylamine: Similar structure but with a propylamine group instead of a methylamine group.
C-(3-Phenylfuran-2-yl)butylamine: Similar structure but with a butylamine group instead of a methylamine group.
Uniqueness: 3-Phenyl-2-furanmethanamine is unique due to the specific combination of the furan ring, phenyl group, and methylamine group. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications .
Properties
Molecular Formula |
C11H11NO |
---|---|
Molecular Weight |
173.21 g/mol |
IUPAC Name |
(3-phenylfuran-2-yl)methanamine |
InChI |
InChI=1S/C11H11NO/c12-8-11-10(6-7-13-11)9-4-2-1-3-5-9/h1-7H,8,12H2 |
InChI Key |
GEVAGQPQKVFIJF-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=C(OC=C2)CN |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details
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